
1-Undecanol, 10,11-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanol, 10,11-dibromo- is a brominated derivative of undecanol, a fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 10th and 11th carbon atoms of the undecanol chain. It is a colorless to pale yellow liquid with a molecular formula of C11H22Br2O and a molecular weight of 314.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecanol, 10,11-dibromo- can be synthesized through the bromination of 1-undecanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th and 11th positions .
Industrial Production Methods: Industrial production of 1-undecanol, 10,11-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecanol, 10,11-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Reduction Reactions: The compound can be reduced to 1-undecanol by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of 1-undecanol, 10,11-dibromo- can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 1-undecanol derivatives with different functional groups.
Reduction: 1-undecanol.
Oxidation: Undecanal or undecanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Undecanol, 10,11-dibromo- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-undecanol, 10,11-dibromo- involves its interaction with biological membranes and proteins. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and inhibition of microbial growth . Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,11-Dibromoundecane: Similar structure but lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
11-Bromo-1-undecanol: Contains only one bromine atom, resulting in different reactivity and applications.
1,10-Dibromodecane: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: 1-Undecanol, 10,11-dibromo- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
24724-18-3 |
|---|---|
Molekularformel |
C11H22Br2O |
Molekulargewicht |
330.10 g/mol |
IUPAC-Name |
10,11-dibromoundecan-1-ol |
InChI |
InChI=1S/C11H22Br2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2 |
InChI-Schlüssel |
XYZSWTZGRJFHST-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(CBr)Br)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


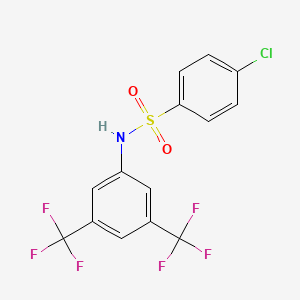
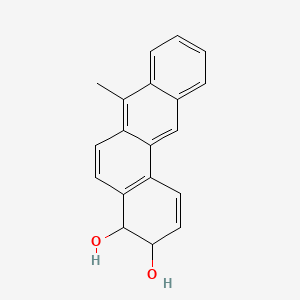

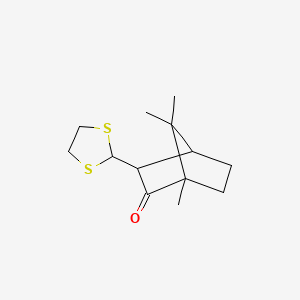
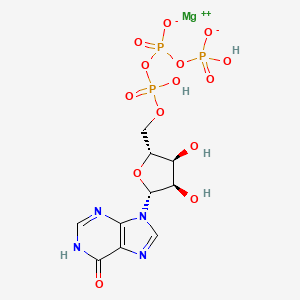
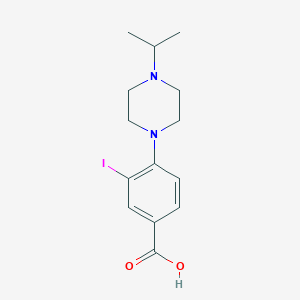
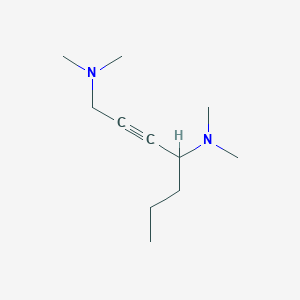
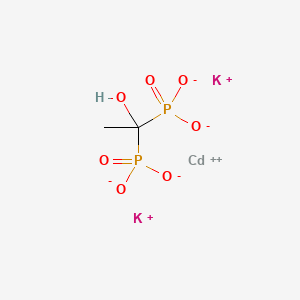
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
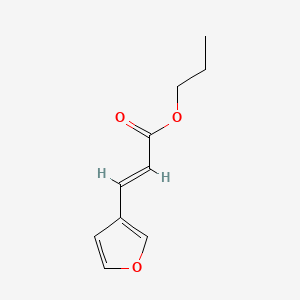
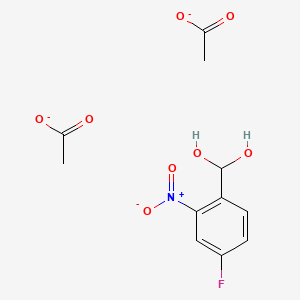
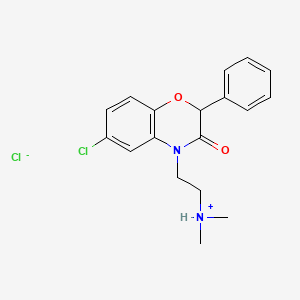
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
